Benzo[b]thiophen-2-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
Benzo[b]thiophen-2-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.
The exact mass of the compound Benzo[b]thiophen-2-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzo[b]thiophen-2-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[b]thiophen-2-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photocatalytic Hydrogen Evolution
This compound has been used in the construction of sulfone-based dual acceptor copolymers for highly efficient photocatalytic hydrogen evolution . The study reports a sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) for constructing a series of these copolymers .
Antimicrobial Properties
Benzothiophene derivatives have been tested against indicator microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 and S. aureus ATCC 25923 . Some of these derivatives displayed high antibacterial activity against S. aureus .
Antifungal Agents
Some benzothiophene derivatives were found to have potentials to be used as antifungal agents against current fungal diseases .
Antioxidant Capacities
Novel benzothiophene derivatives showed quite high antioxidant capacities with TEAC values of 2.5 and 1.1, respectively; which surpassed the antioxidant capacity of an universally accepted reference of trolox .
Fluorescence Quantum Yield
The application of this method was demonstrated by the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl) benzo[b]thiophen-3-yl)methanone, which exhibit a fluorescence quantum yield of up to 1 .
Cannabinoid Receptor Ligand
The compound can be used as a cannabinoid receptor ligand .
Affinity towards 5-HT 1A Receptors
A series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT 1A receptors .
Mechanism of Action
Target of Action
The primary target of Benzo[b]thiophen-2-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .
Mode of Action
The compound interacts with its target, the 5-HT1A serotonin receptors, through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity toward 5-HT1A sites .
Biochemical Pathways
serotonin system . Serotonin is a key neurotransmitter that regulates numerous physiological functions .
Result of Action
Given its affinity for the 5-ht1a serotonin receptors , it can be inferred that it likely influences the physiological functions regulated by these receptors, potentially impacting mood, appetite, sleep, and other functions.
properties
IUPAC Name |
1-benzothiophen-2-yl-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-13-11-19(22-14(2)21-13)25-16-7-9-23(10-8-16)20(24)18-12-15-5-3-4-6-17(15)26-18/h3-6,11-12,16H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROBRXCPOJRDOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophen-2-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone |
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